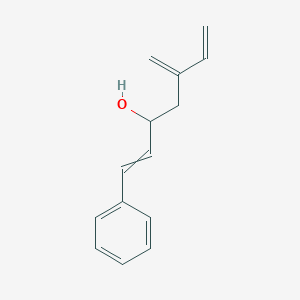
5-Methylidene-1-phenylhepta-1,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-1-phenylhepta-1,6-dien-3-ol is a chemical compound with the molecular formula C14H16O It is characterized by a phenyl group attached to a hepta-1,6-dien-3-ol backbone, with a methylidene group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-1-phenylhepta-1,6-dien-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a suitable aldehyde or ketone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-1-phenylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its saturated alcohol form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an inert solvent like ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
5-Methylidene-1-phenylhepta-1,6-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methylidene-1-phenylhepta-1,6-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,6-heptadien-3-ol: Similar in structure but lacks the phenyl group.
1-Phenyl-1,3-butadiene: Contains a phenyl group and conjugated diene system but differs in the overall structure.
Uniqueness
5-Methylidene-1-phenylhepta-1,6-dien-3-ol is unique due to the presence of both a phenyl group and a methylidene group on a hepta-1,6-dien-3-ol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
648907-20-4 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
5-methylidene-1-phenylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C14H16O/c1-3-12(2)11-14(15)10-9-13-7-5-4-6-8-13/h3-10,14-15H,1-2,11H2 |
InChI-Schlüssel |
FRYHMCAXUIWVNH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)CC(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


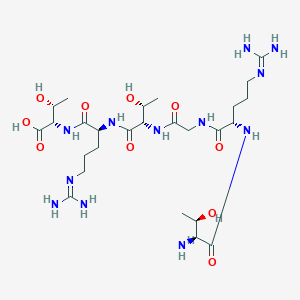
![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)


![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
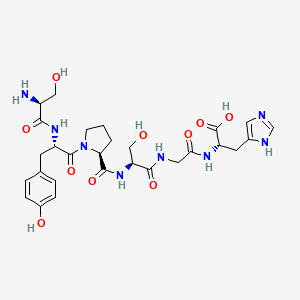

![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
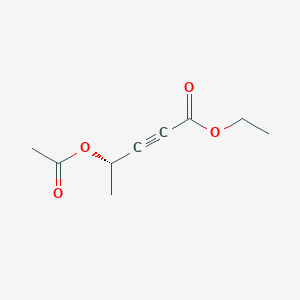
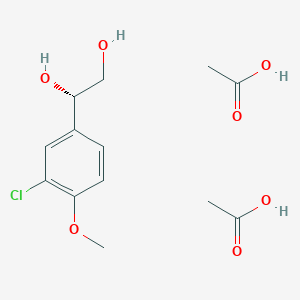
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
